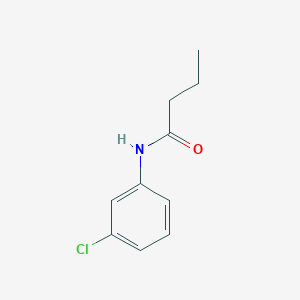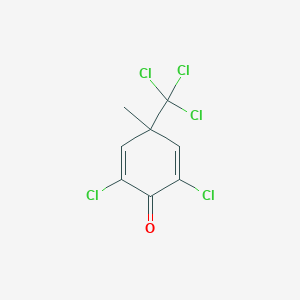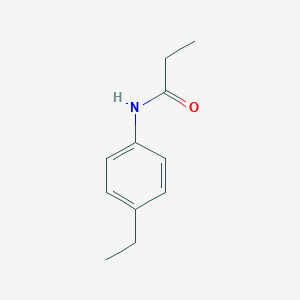
N-butan-2-yl-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-4-chlorobenzamide, also known as BAC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the benzamide class of compounds and is commonly used as a research tool in the field of neuroscience. The purpose of
Mécanisme D'action
N-butan-2-yl-4-chlorobenzamide selectively binds to the benzodiazepine site of the GABAA receptor, which results in the inhibition of the receptor's activity. This inhibition leads to a decrease in the activity of the GABAergic system, which is responsible for the regulation of anxiety, mood, and sleep. The mechanism of action of N-butan-2-yl-4-chlorobenzamide is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Effets Biochimiques Et Physiologiques
N-butan-2-yl-4-chlorobenzamide has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease anxiety-like behavior, increase social interaction, and improve memory retention. In addition, N-butan-2-yl-4-chlorobenzamide has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-butan-2-yl-4-chlorobenzamide in lab experiments is its selectivity for the benzodiazepine site of the GABAA receptor. This selectivity allows researchers to study the role of this receptor in various physiological and pathological processes without affecting other neurotransmitter systems. However, one of the limitations of using N-butan-2-yl-4-chlorobenzamide is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several potential future directions for the use of N-butan-2-yl-4-chlorobenzamide in scientific research. One area of interest is the development of new drugs that target the GABAA receptor for the treatment of neurological and psychiatric disorders. Another area of interest is the study of the role of the GABAA receptor in the regulation of sleep and circadian rhythms. Finally, there is potential for the use of N-butan-2-yl-4-chlorobenzamide in the development of new anticonvulsant drugs.
Méthodes De Synthèse
N-butan-2-yl-4-chlorobenzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chlorobenzoic acid with butan-2-amine in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC). This reaction results in the formation of N-butan-2-yl-4-chlorobenzamide as a white crystalline solid.
Applications De Recherche Scientifique
N-butan-2-yl-4-chlorobenzamide has been widely used in scientific research due to its ability to selectively block the activity of the GABAA receptor. The GABAA receptor is an important target for the development of drugs that can treat a variety of neurological and psychiatric disorders. By selectively blocking the activity of the GABAA receptor, N-butan-2-yl-4-chlorobenzamide can be used as a research tool to study the role of this receptor in various physiological and pathological processes.
Propriétés
Numéro CAS |
7465-71-6 |
|---|---|
Nom du produit |
N-butan-2-yl-4-chlorobenzamide |
Formule moléculaire |
C11H14ClNO |
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
N-butan-2-yl-4-chlorobenzamide |
InChI |
InChI=1S/C11H14ClNO/c1-3-8(2)13-11(14)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14) |
Clé InChI |
YVDLPBBDWKACMC-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
CCC(C)NC(=O)C1=CC=C(C=C1)Cl |
Autres numéros CAS |
7465-71-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



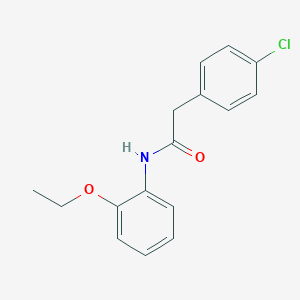


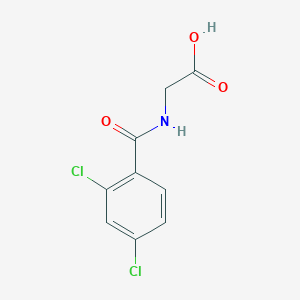
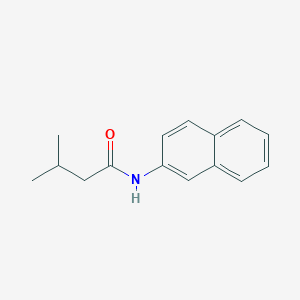
![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)
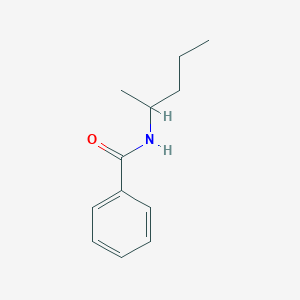
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)
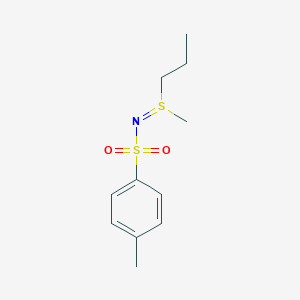
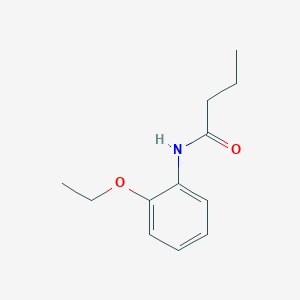
![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
